molecular formula C14H9Cl2N B11858898 2-(3,4-Dichlorophenyl)indolizine CAS No. 80489-00-5

2-(3,4-Dichlorophenyl)indolizine

Cat. No.: B11858898
CAS No.: 80489-00-5
M. Wt: 262.1 g/mol
InChI Key: HRODHWOQHAUAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenyl)indolizine is a synthetic indolizine derivative offered as a research chemical for investigative purposes. The indolizine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Researchers are exploring indolizine derivatives for their potential antimicrobial properties. Studies on closely related compounds have demonstrated significant antifungal and antibacterial activities . For instance, certain indolizine-1-carbonitrile derivatives have been identified as potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are essential virulence factors in pathogenic bacteria . Furthermore, due to their structural similarity to azole antifungals, some indolizines may act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51) , a key target in ergosterol biosynthesis . Beyond antimicrobial applications, the indolizine core is a subject of interest in other therapeutic areas, including anti-inflammatory, analgesic, and anticancer research, making it a versatile scaffold for drug discovery . The synthesis of novel indolizines remains an active field, with modern approaches utilizing green chemistry techniques like ultrasound irradiation and mechanochemical ball-milling to improve efficiency and reduce waste . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic use. Researchers should handle this compound with care, utilizing appropriate personal protective equipment and safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80489-00-5

Molecular Formula

C14H9Cl2N

Molecular Weight

262.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)indolizine

InChI

InChI=1S/C14H9Cl2N/c15-13-5-4-10(8-14(13)16)11-7-12-3-1-2-6-17(12)9-11/h1-9H

InChI Key

HRODHWOQHAUAHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Dichlorophenyl Indolizine and Analogous Indolizine Derivatives

Classical and Established Synthetic Routes to Indolizines

Traditional methods for indolizine (B1195054) synthesis have laid the groundwork for the field, providing reliable and straightforward pathways to this important heterocyclic core. rsc.org These reactions typically involve the cyclization of appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors. chemicalbook.com

Condensation Reactions

Condensation reactions represent one of the earliest and most fundamental approaches to indolizine synthesis. jbclinpharm.org A notable example is the Scholtz reaction, which involves the treatment of 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures. jbclinpharm.orgjbclinpharm.org While historically significant, this and similar condensation methods often require harsh conditions and may have limited applicability for the synthesis of complex, substituted indolizines. A more versatile approach involves the reaction of 2-pyridyllithium (B95717) with 2-chloromethyloxirane, which, after treatment with a strong base, yields the parent indolizine. jbclinpharm.org

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles, such as activated alkenes and alkynes, is a powerful and widely employed strategy for constructing the indolizine ring system. jbclinpharm.orgrsc.orgresearchgate.netacs.org This method is advantageous due to its operational simplicity and the ability to introduce a wide range of substituents into the final product. jbclinpharm.orgacs.org

The reaction typically proceeds in two steps, with the in situ generation of the pyridinium ylide from a corresponding pyridinium salt, followed by its cycloaddition with the dipolarophile. jbclinpharm.org When alkenes are used as dipolarophiles, an oxidation step is required to achieve the final aromatic indolizine. rsc.org In contrast, the use of alkynes directly yields the indolizine core. researchgate.net

Recent advancements in this area have focused on the development of one-pot procedures and the use of more efficient and environmentally friendly oxidants. For instance, a one-pot synthesis utilizing a sub-equivalent amount of potassium dichromate as the oxidant under base-free conditions has been reported. rsc.org Another approach employs TEMPO as a transition-metal-free oxidant for the synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org The scope of this reaction has been expanded to include various electron-deficient alkenes, pyridines, and α-halo carbonyl compounds, demonstrating its versatility. rsc.org

The reaction conditions, including the choice of base and solvent, can significantly influence the reaction outcome. For example, the use of ionic liquids like [Omim]Br has been shown to promote the reaction through noncovalent interactions, leading to high yields for a broad range of substrates. acs.org

ReactantsConditionsProductYieldReference
Pyridinium Salt, AlkyneCuBr-catalyzed, solvent-free, O2 atmosphereDiversified Indolizine DerivativesGood researchgate.net
Pyridinium Ylide, Electron-deficient AlkeneOxidant, BaseMultisubstituted Indolizines- rsc.org
α-halo-carbonyl compounds, Pyridines, Electron deficient alkenesK2Cr2O7 (sub-equivalent), base-freeMultisubstituted Indolizines- rsc.org
α-halo carbonyl compounds, Pyridines, Electron-deficient alkenesTEMPO, Na2CO3, DMF, 120°CMultisubstituted IndolizinesUp to 98% organic-chemistry.org
Pyridinium Salt, Alkyne[Omim]Br, Cs2CO3, 50°C3-ArylindolizinesHigh acs.org

1,5-Dipolar Cycloaddition Reactions

In addition to 1,3-dipolar cycloadditions, 1,5-dipolar cyclizations offer another pathway to the indolizine core. jbclinpharm.org This approach involves the ring closure of N-allylpyridinium ylides, which can act as 1,5-dipoles to form indolizine derivatives. jbclinpharm.org This method provides an alternative strategy for accessing specific substitution patterns on the indolizine ring.

Tschitschibabin Reaction

The Tschitschibabin (or Chichibabin) reaction is a classic and efficient method for the synthesis of 2-substituted indolizines. jbclinpharm.orgacs.orgscite.ai This reaction involves the cyclization of pyridinium salts that possess a CH₂R group adjacent to the nitrogen atom. scite.ai The simplicity of the procedure and the wide availability of 2-substituted pyridines contribute to its continued use. scite.ai The reaction has been successfully employed in the synthesis of various indolizine derivatives, including those linked to other heterocyclic systems like sydnones. beilstein-journals.org

Modern and Advanced Synthetic Strategies

In recent years, the development of new synthetic methodologies has been driven by the need for more efficient, selective, and environmentally benign routes to indolizines. rsc.orgrsc.org Transition metal catalysis has emerged as a particularly powerful tool in this regard. rsc.orgrsc.org

Transition Metal-Catalyzed Annulation and Coupling Reactions

Transition metal-catalyzed reactions have revolutionized the synthesis of indolizines, enabling the construction of substitution patterns that are difficult to achieve through classical methods. rsc.org These reactions often proceed with high atom economy and functional group tolerance under mild conditions.

Palladium-catalyzed reactions have been extensively explored for indolizine synthesis. For example, a multicomponent synthesis of indolizines from 2-bromopyridines, carbon monoxide, imines, and alkynes has been developed. nih.gov This reaction proceeds via the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov Another palladium-catalyzed approach involves the annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org

Copper catalysis also plays a significant role in modern indolizine synthesis. A copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids provides a direct route to diversified indolizine derivatives under solvent-free conditions. organic-chemistry.org Furthermore, copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates offers an efficient pathway to C-1 oxygenated indolizines. organic-chemistry.org

Silver-mediated oxidative C-H functionalization followed by a 5-endo-dig cyclization has been demonstrated as an efficient one-step strategy for indolizine synthesis from readily available starting materials. nih.gov Rhodium catalysis has also been employed, for instance, in the asymmetric allylation of pyridines followed by a Tschitschibabin reaction to yield highly enantioselective 3-allylindolizines. organic-chemistry.org

More recently, indium-catalyzed cycloisomerization has been utilized in the synthesis of complex fused indolizine systems, such as pyrimido[4,5-e]indolizine-2,4(1H,3H)-diones. rsc.org

Catalyst/ReagentReaction TypeStarting MaterialsProductReference
PalladiumCarbonylative Coupling/Cycloaddition2-Bromopyridines, CO, Imines, AlkynesIndolizines nih.gov
PalladiumAnnulation2-(Pyridine-2-yl)acetonitrile derivatives, Propargyl carbonatesPolysubstituted Indolizines organic-chemistry.org
CopperAerobic Decarboxylative CycloadditionPyridines, Methyl ketones, Alkenoic acidsDiversified Indolizine Derivatives organic-chemistry.org
CopperCycloisomerization2-Pyridyl-substituted propargylic acetatesC-1 Oxygenated Indolizines organic-chemistry.org
SilverOxidative C-H Functionalization/5-endo-dig CyclizationReadily available starting materialsIndolizines nih.gov
RhodiumAsymmetric Allylation/Tschitschibabin ReactionPyridines3-Allylindolizines organic-chemistry.org
IndiumCycloisomerizationN-heterocycles, AlkynesPyrimido[4,5-e]indolizine-2,4(1H,3H)-diones rsc.org
Palladium-Catalyzed Approaches

Palladium catalysis offers a versatile platform for indolizine synthesis, often proceeding through cross-coupling and cyclization cascades. A notable strategy involves the palladium-catalyzed reaction of propargylic pyridines with aroyl chlorides, which yields indolizine derivatives in very good yields via a 5-endo-dig cyclization. organic-chemistry.org This process is initiated by an in situ formed acylpalladium species. organic-chemistry.org Another innovative approach is a multicomponent synthesis where a palladium catalyst facilitates the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with alkynes to furnish the indolizine core. nih.gov This method allows for the modular construction of indolizines from readily available 2-bromopyridines, imines, and alkynes. nih.gov

Furthermore, palladium-catalyzed oxidative carbonylation of propargylic pyridines provides an efficient route to indolizine derivatives under mild conditions, including at room temperature and low pressures of carbon monoxide. acs.org This method can utilize either homogeneous Pd₂(dba)₃ or a heterogeneous Pd/C catalyst, with the latter offering the advantage of easy separation and recycling. acs.org The direct C-3 arylation and heteroarylation of pre-formed indolizines is also achievable using palladium catalysis, providing a highly effective method for late-stage functionalization. nih.gov Mechanistic studies suggest this transformation proceeds through an electrophilic substitution pathway. nih.gov Additionally, a palladium-catalyzed cross-coupling/cycloisomerization cascade of 3-(2-pyridyl) propargyl carbonates with organoboronic acids presents a straightforward route to 1,3-disubstituted indolizines. rsc.org

Table 1: Examples of Palladium-Catalyzed Synthesis of Indolizine Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
Propargylic pyridines, Aroyl chloridesPalladium catalystIndolizine derivativesVery good organic-chemistry.org
2-Bromopyridines, Imines, Alkynes, COPalladium catalystSubstituted indolizinesGood nih.gov
Propargylic pyridines, CO, MeOHPd₂(dba)₃ or Pd/C, BQIndolizine derivativesUp to 83% acs.org
Indolizines, Aryl/Heteroaryl bromidesPdCl₂(PPh₃)₂, KOAc, H₂OC-3 Arylated/Heteroarylated indolizinesGood to excellent nih.gov
3-(2-Pyridyl) propargyl carbonates, Organoboronic acidsPalladium catalyst1,3-Disubstituted indolizines- rsc.org
Copper-Catalyzed Approaches

Copper catalysis provides a cost-effective and efficient alternative for the synthesis of indolizines. One common strategy involves a three-component reaction of pyridines, aryl methyl ketones, and acrylates, mediated by iodine and a copper catalyst, to produce substituted indolizines. thieme-connect.com The proposed mechanism involves the copper-promoted formation of an α-iodo ketone, followed by displacement with pyridine and a subsequent 1,3-dipolar cycloaddition with the acrylate. thieme-connect.com Another approach is the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates, which offers a mild and efficient route to C-1 oxygenated indolizines. organic-chemistry.org

A novel and versatile method involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate with gem-difluoroalkenes, which proceeds through the cleavage of C-F bonds to afford bisubstituted indolizine derivatives. rsc.orgrsc.org Furthermore, a solvent-free, copper-catalyzed reaction of pyridine, acetophenone, and a nitroolefin has been developed, showcasing high stereoselectivity and functional group tolerance. nih.gov This method highlights the potential for greener synthetic protocols. nih.gov Tandem reactions using Pd/Cu catalysts have also been employed for the one-step synthesis of 3-aminoindolizines from propargyl amines or amides and heteroaryl bromides, where the catalysts facilitate both coupling and cycloisomerization in the same vessel.

Table 2: Examples of Copper-Catalyzed Synthesis of Indolizine Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
Pyridines, Aryl methyl ketones, AcrylatesCuI, I₂, K₂CO₃Substituted indolizines38-73% thieme-connect.com
2-Pyridyl-substituted propargylic acetatesCopper catalystC-1 Oxygenated indolizines- organic-chemistry.org
2-(Pyridin-2-yl)acetate, gem-DifluoroalkenesCuI, Cs₂CO₃Bisubstituted indolizinesModerate to good rsc.orgrsc.org
Pyridine, Acetophenone, NitroolefinCuBr, (NH₄)₂S₂O₈Substituted indolizinesHigh nih.gov
Gold-Catalyzed Approaches

Gold catalysts have gained prominence in organic synthesis due to their unique ability to activate alkynes. In the context of indolizine synthesis, gold(III)-catalyzed multicomponent reactions of heteroaryl aldehydes, amines, and alkynes provide rapid access to substituted aminoindolizines with high atom economy, often under solvent-free conditions or in water. organic-chemistry.org A dual gold/silver-catalyzed cascade C(sp³)–H alkynylation/iminoauration of 2-substituted pyridines with hypervalent iodine(III) reagents has also been developed for the synthesis of a variety of indolizines in good to excellent yields. acs.org

A notable application of gold catalysis is the construction of indolizines with fused ring systems. For instance, a gold-catalyzed twofold hydroarylation of diynes containing indole (B1671886) or pyrrole moieties has been used to create indolizine derivatives with eight-membered rings. rsc.orgrsc.org The mechanism is proposed to proceed through sequential intramolecular nucleophilic attacks of the indole/pyrrole ring onto the gold-activated alkyne moieties. rsc.org

Table 3: Examples of Gold-Catalyzed Synthesis of Indolizine Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
Heteroaryl aldehydes, Amines, AlkynesGold(III) catalystSubstituted aminoindolizines- organic-chemistry.org
2-Substituted pyridines, Hypervalent iodine(III) reagentsGold/Silver catalystFunctionalized indolizinesGood to excellent acs.org
Diynes with indole/pyrrole moietiesTri(1-adamantyl)phosphine gold complexIndolizines with eight-membered ringsModerate to good rsc.orgrsc.org
Rhodium-Catalyzed Approaches

Rhodium catalysts have proven effective in the synthesis of indolizine derivatives, particularly through C-H activation and tandem reactions. For example, a rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction enables the highly regio- and enantioselective synthesis of 3-allylindolizines. organic-chemistry.org Another approach involves a one-pot rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization of 1-(-2-methyl-2-propenyl)pyrrole to yield substituted dihydroindolizines. ijettjournal.org

More recently, rhodium(III)-catalyzed direct functionalization of aniline (B41778) C-H bonds with α-diazoacetoacetates has been shown to produce highly substituted indoles, a related and important heterocyclic core. rsc.org While not a direct synthesis of indolizine, the underlying principles of C-H activation and annulation are relevant to the construction of fused N-heterocycles.

Table 4: Examples of Rhodium-Catalyzed Synthesis of Indolizine and Related Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeYield/SelectivityReference
Pyridine derivatives, Allylic carbonatesRhodium catalyst, Chiral ligand3-AllylindolizinesVery good yield, high ee organic-chemistry.org
1-(-2-Methyl-2-propenyl)pyrroleRhodium catalystSubstituted dihydroindolizines- ijettjournal.org
Anilines, α-DiazoacetoacetatesRhodium(III) catalystHighly substituted indoles- rsc.org
Iron-Catalyzed Approaches

Iron catalysis offers a more sustainable and economical approach to the synthesis of indolizines. An iron(III)-catalyzed multicomponent reaction of commercially available alkynes, pyridines, and diazo compounds provides an expedient method for indolizine synthesis under mild conditions. nih.gov This reaction is notable for its tolerance of various solvents and compatibility with electrophilic alkynes. nih.gov Another iron-catalyzed method involves the annulation of pyridines and α-substituted allenoates, followed by aerobic oxidation to furnish functionalized indolizines. organic-chemistry.org These iron-catalyzed methodologies represent a significant step towards more environmentally friendly chemical synthesis. thieme-connect.de

Table 5: Examples of Iron-Catalyzed Synthesis of Indolizine Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
Alkynes, Pyridines, Diazo compounds[Fe(TPP)Cl]Substituted indolizines- nih.gov
Pyridines, α-Substituted allenoatesIron catalyst, Aerobic oxidationFunctionalized indolizines- organic-chemistry.org

Radical Cyclization and Cross-Coupling Reactions

Radical-induced synthetic strategies are gaining traction for the construction of indolizines due to their efficiency in forming heterocyclic rings and C-C or C-X bonds. rsc.org These methods often exhibit high atom- and step-economy. rsc.orgresearchgate.net A notable example is the radical cascade cyclization/aromatization reaction of an enaminone with pyridine, mediated by B₂pin₂, to provide functionalized indolizines under metal-free and oxidant-free conditions. organic-chemistry.org This approach is compatible with a broad range of functional groups. organic-chemistry.org

Another innovative radical-based method involves the cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides, which provides straightforward access to structurally diverse methylthio-substituted indolizines. rsc.org The synthesis of indolizidine alkaloids, the reduced form of indolizines, has also been achieved through the radical cyclization of β-aminoacrylate derivatives. nih.gov

Metal-Free and Organocatalytic Approaches

The development of metal-free and organocatalytic methods for indolizine synthesis is highly desirable to avoid residual metal contamination in products, particularly for pharmaceutical applications. acs.org A one-pot, transition-metal-free method utilizes TEMPO as an oxidant to synthesize multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes via oxidative dehydrogenation. organic-chemistry.org This protocol employs readily available starting materials and proceeds under mild conditions. organic-chemistry.org

Organocatalysis also provides a powerful avenue for indolizine synthesis and functionalization. A Brønsted acid-catalyzed C3-alkylation of indolizines with various electrophiles, such as ortho-hydroxybenzyl alcohols, has been established. rsc.orgrsc.org This method allows for the synthesis of a series of C3-functionalized indolizine derivatives in good yields. rsc.org Furthermore, a metal-free catalytic strategy promoted by amine and N-heterocyclic carbene (NHC) relay catalysis enables the synthesis of indolizines from simple azaarenes and α,β-unsaturated aldehydes via a Michael addition-[3+2] fusion. organic-chemistry.org Another metal-free approach involves the cascade Michael/S_N2/aromatization reaction of 2-alkylazaarene derivatives with bromonitroolefins. acs.orgwindows.net

Table 6: Examples of Metal-Free and Organocatalytic Synthesis of Indolizine Derivatives
Starting MaterialsCatalyst/ReagentsProduct TypeYieldReference
α-Halo carbonyl compounds, Pyridines, Electron-deficient alkenesTEMPO, Na₂CO₃Multisubstituted indolizinesUp to 98% organic-chemistry.org
Indolizines, ortho-Hydroxybenzyl alcoholsBrønsted acid (e.g., TFA)C3-Alkylated indolizinesUp to 89% rsc.orgrsc.org
Azaarenes, α,β-Unsaturated aldehydesAmine and NHC relay catalysisSubstituted indolizines- organic-chemistry.org
2-Alkylazaarene derivatives, Bromonitroolefins-Functionalized indolizinesModerate to excellent acs.orgwindows.net

Green Chemistry Approaches in Indolizine Synthesis

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.net This has led to the development of more sustainable methods for synthesizing indolizine derivatives, moving away from traditional approaches that often require harsh reaction conditions, toxic metal catalysts, and hazardous organic solvents. researchgate.netnih.gov These greener protocols include the use of water as a solvent, biocatalysis, and non-traditional activation methods like microwave irradiation and electrochemistry. nih.govnih.govresearchgate.net

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and often leading to improved reaction rates and yields. Several solvent-free methods have been developed for constructing the indolizine core.

A notable example is the copper-catalyzed three-component reaction of a pyridine, an acetophenone, and a nitroolefin under solvent-free conditions. bohrium.comnih.govmdpi.com This method proceeds with high stereoselectivity and functional group tolerance. bohrium.comnih.gov The proposed mechanism involves the in-situ formation of an N-ylide from the pyridine and an ω-bromoacetophenone intermediate, which then undergoes a 1,3-dipolar cycloaddition with the nitroolefin, followed by denitration and aromatization to yield the final indolizine product. mdpi.com

Another innovative solvent-free approach utilizes a sustainable, bio-based catalyst. A straightforward, room-temperature synthesis of 1,4-naphthoquinone-based indolizines has been achieved through a three-component reaction of 1,4-naphthoquinone, ethyl acetoacetate, and various substituted pyridines using anhydrous citric acid as the catalyst. researchgate.net This transition-metal-free method provides very good yields and demonstrates broad substrate applicability. researchgate.net Samarium-catalyzed C(sp³)-H bond activation also enables the synthesis of a wide array of indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions. organic-chemistry.org

MethodReactantsCatalyst/ConditionsKey FeaturesReference
Copper-Catalyzed Three-Component ReactionPyridine, Acetophenone, NitroolefinCuBr, (NH4)2S2O8 (oxidant), 130°CHigh stereoselectivity, excellent functional group tolerance. nih.govmdpi.com
Bio-Catalyzed Three-Component Reaction1,4-Naphthoquinone, Ethyl Acetoacetate, Substituted PyridinesAnhydrous Citric Acid, Room TemperatureTransition-metal-free, uses a sustainable bio-based catalyst, very good yields. researchgate.net
Samarium-Catalyzed C-H Activation2-Alkylazaarenes, Propargylic AlcoholsSamarium CatalystMild conditions, broad substrate range. organic-chemistry.org
Gold-Catalyzed Multi-Component ReactionHeteroaryl Aldehydes, Amines, AlkynesGold(III) CatalystHigh atom economy and catalytic efficiency. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and enhanced product purity compared to conventional heating methods. ijettjournal.orgnih.gov This technique aligns with green chemistry principles by improving energy efficiency. ijettjournal.org

The application of microwave irradiation has been successfully demonstrated in various indolizine syntheses. For instance, the three-component reaction of an acyl bromide, a pyridine, and an acetylene (B1199291) can be efficiently catalyzed by basic alumina (B75360) under microwave conditions to produce indolizines in excellent yields in a one-pot process. researchgate.net Boruah's group developed a microwave-assisted synthesis using pyridine, bromoacetophenone, and an alkyne. mdpi.com Metal-catalyzed reactions also benefit from microwave heating; a palladium catalyst was used in conjunction with microwave irradiation for the regioselective synthesis of benzo[a]imidazo[5,1,2-cd]indolizine. rsmraiganj.in Furthermore, microwave irradiation has been employed for the synthesis of indolizine-2-carbonitrile (B587022) and indolizine-2-carboxylate from Morita-Baylis-Hillman adducts in good to high yields. researchgate.net

MethodReactantsCatalyst/ConditionsKey AdvantagesReference
Three-Component Domino ReactionArylglyoxals, Cyclic 1,3-diones, 5-AminopyrazolesDiethylamine, Microwave IrradiationOne-pot synthesis, forms seven bonds and two new rings efficiently. researchgate.net
Three-Component ReactionAcyl Bromide, Pyridine, AcetyleneBasic Alumina, Microwave IrradiationOne-pot reaction, excellent yields. researchgate.net
Palladium-Catalyzed Double Arylation2-phenylimidazo[1,2-a]pyridines, 1,2-diiodobenzenePalladium Catalyst, Microwave IrradiationRegioselective synthesis of complex fused indolizines. rsmraiganj.in
From Morita-Baylis-Hillman AdductsMorita-Baylis-Hillman AdductsMicrowave IrradiationGood to high yields (70-81%) for indolizine-2-carbonitrile and -carboxylate. researchgate.net

Electrochemical synthesis offers a green and sustainable alternative to conventional methods that rely on chemical oxidants or reductants, as it uses electricity to drive chemical transformations. This approach minimizes waste and avoids the use of stoichiometric, often toxic, reagents.

An environmentally benign electrooxidative method has been developed for the construction of formyl- and acyl-substituted indolizines. researchgate.net This protocol provides a powerful tool for introducing carbonyl functionalities onto the indolizine core. Research has also detailed the electrochemical difunctionalization of indolizines. rsc.org Specifically, a process for the C1-bromination and C3-formylation of indolizine derivatives has been established. This reaction is carried out in an undivided cell using readily available halide salts and glyoxylic acid, showcasing a practical and efficient electrochemical approach to functionalized indolizines. rsc.org

ProtocolReactants/ReagentsCell TypeKey OutcomeReference
Electrooxidative AcylationIndolizine derivativesNot specifiedEnvironmentally benign construction of formyl- and acyl-substituted indolizines. researchgate.net
Electrochemical DifunctionalizationIndolizines, Glyoxylic Acid, Halide SaltsUndivided CellSelective C1-bromination and C3-formylation of the indolizine core. rsc.org

Multi-Component Reactions for Indolizine Construction

Multi-component reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a product that incorporates the majority of the atoms from the reactants. rug.nl These reactions are highly valued for their atom economy, efficiency, and ability to rapidly generate molecular complexity from simple precursors. organic-chemistry.orgrug.nl

Several MCRs have been effectively applied to the synthesis of the indolizine scaffold. A gold(III)-catalyzed MCR of heteroaryl aldehydes, amines, and alkynes provides rapid access to substituted aminoindolizines with high atom economy, capable of proceeding under solvent-free conditions or in water. organic-chemistry.org Another efficient protocol involves a three-component reaction between N-heterocyclic substrates (like pyridine), α-bromo carbonyl compounds, and 1,2-allenyl ketones, using molecular oxygen from the air as the oxidant under mild conditions. chim.it Copper catalysts have also been employed in a three-component reaction to construct indolizine-containing alkyl sulfonyl fluorides from quinolines, isoquinolines, or pyridines. rsc.org Furthermore, an iron-catalyzed three-component coupling-cycloisomerization of aldehydes, terminal alkynes, and amines provides a diverse range of heterocyclic compounds, including aminoindolizines. organic-chemistry.org

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeReference
Gold-Catalyzed Coupling/CycloisomerizationHeteroaryl Aldehydes, Amines, AlkynesGold(III) Catalyst, Solvent-free or waterSubstituted Aminoindolizines organic-chemistry.org
Copper-Catalyzed Three-Component ReactionPyridines, α-Bromo Carbonyls, 1,2-Allenyl KetonesCopper Catalyst, O2 (air)1,2,3-Trisubstituted Indolizines chim.it
Iron-Catalyzed Coupling/CycloisomerizationAldehydes, Terminal Alkynes, AminesFe(acac)3/TBAOHAminoindolizines organic-chemistry.org
Copper-Catalyzed SulfonylfluorinationQuinolines/Pyridines, Alkyl Sulfonyl FluoridesCopper CatalystIndolizine-containing Alkyl Sulfonyl Fluorides rsc.org

Regioselectivity and Stereoselectivity in Indolizine Synthesis

Controlling regioselectivity (the preferential formation of one constitutional isomer over another) and stereoselectivity (the preferential formation of one stereoisomer over another) is paramount in the synthesis of complex molecules like substituted indolizines.

Regioselectivity in indolizine synthesis is often dictated by the nature of the reactants and the reaction conditions, particularly in cycloaddition reactions. The [3+2] cycloaddition between pyridinium ylides and unsymmetrical dipolarophiles is a primary route to indolizines. tandfonline.comtandfonline.com The regiochemical outcome of this reaction is highly dependent on the substituents of the reactants. For example, in the reaction of 3-phenylpyridinium ylides with methyl propiolate, the cycloaddition occurs regioselectively such that the hydrogen terminus of the alkyne adds to the ylidic carbon, resulting in a 2-unsubstituted indolizine. tandfonline.comtandfonline.com In transition metal-catalyzed syntheses, the choice of ligand can be a powerful tool for controlling regioselectivity. A palladium-catalyzed annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates shows that the regioselectivity of the reaction is highly dependent on the specific phosphine (B1218219) ligand used. organic-chemistry.org Similarly, a metal-free [2+2+1] cycloaddition of meta-amide-substituted pyridines and alkynes has been developed for the regiodivergent synthesis of either 6- or 8-substituted indolizines. nih.gov

Stereoselectivity becomes critical when the synthesis generates one or more chiral centers. The hydrogenation of the indolizine ring can be highly diastereoselective. For instance, the heterogeneous hydrogenation of a specific tetrasubstituted indolizine was shown to be diastereoselective, forming a trans-ketone product, with theoretical calculations suggesting a keto-enol tautomerism under kinetic control as the source of this selectivity. nih.gov There is also significant interest in relaying stereochemical information from a chiral starting material to the final product. Studies on the reactivity of indolizinones have shown the potential to transfer the stereochemistry of the ring-fusion position to new stereocenters installed on the bicyclic core during subsequent reactions. nih.gov

Selectivity TypeReactionControlling FactorsOutcome/ExampleReference
Regioselectivity[3+2] CycloadditionSubstituents on pyridinium ylide and alkyne.Reaction of 3-phenylpyridinium ylides with methyl propiolate yields 2-unsubstituted indolizines. tandfonline.comtandfonline.com
RegioselectivityPd-Catalyzed AnnulationChoice of phosphine ligand.Divergent synthesis of polysubstituted indolizines. organic-chemistry.org
Regioselectivity[2+2+1] CycloadditionSubstituents on pyridine.Regiodivergent synthesis of 6- or 8-substituted indolizines. nih.gov
DiastereoselectivityHeterogeneous HydrogenationSubstrate structure, kinetic control.Formation of a trans-ketone from a tetrasubstituted indolizine. nih.gov
StereoselectivityReactions on Chiral IndolizinonesExisting stereocenter at the ring-fusion.Relay of stereochemical information to new stereocenters at C3, C5, C6, and C8. nih.gov

Reaction Mechanisms and Mechanistic Investigations of Indolizine Formation

Molecular Electron Density Theory (MEDT) Perspectives on Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding the mechanisms of cycloaddition reactions involved in indolizine (B1195054) synthesis. This theory posits that changes in electron density, rather than molecular orbital interactions alone, govern chemical reactivity.

In the context of a typical [3+2] cycloaddition reaction to form an indolizine ring, such as the reaction between a pyridinium (B92312) ylide (a three-atom component) and an alkene or alkyne (a two-atom component), MEDT analysis would focus on the flow of electron density from the nucleophilic ylide to the electrophilic dipolarophile. The reaction is driven by the accumulation of electron density in the regions where new chemical bonds are formed.

A study on the nitration of coumarin (B35378) provides a useful analogy for understanding MEDT principles that can be applied to indolizine synthesis. nih.gov In that process, the reaction begins with the formation of a weak molecular complex, driven by electronic interactions between the electrophile and the aromatic electron density of the nucleophile. nih.gov The subsequent steps involve the formation of an intermediate, which is characterized by the creation of a new single bond, evidenced by the appearance of a corresponding disynaptic basin in the Electron Localization Function (ELF) analysis. nih.gov The global electron density transfer (GEDT) at the transition state is a key factor; a significant GEDT suggests a polar mechanism, where the electron density flows from the nucleophilic to the electrophilic species. nih.gov

Applying this to indolizine synthesis, the interaction between a pyridinium ylide and an electron-deficient alkene would involve a significant GEDT, indicating a polar reaction pathway. The analysis of the ELF would reveal the step-wise or concerted nature of the bond formation by tracking the changes in the valence basins of the reacting molecules.

Frontier Molecular Orbital (FMO) Theory Analysis of Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of pericyclic reactions, including the cycloadditions that form indolizines. wikipedia.orgnumberanalytics.com The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.com For a reaction to be favorable, the HOMO of one reactant must interact effectively with the LUMO of the other, requiring appropriate symmetry and a small energy gap between the interacting orbitals. numberanalytics.comyoutube.com

In the synthesis of indolizines via a [3+2] cycloaddition, the reaction typically involves a pyridinium ylide as the 1,3-dipole and an alkene or alkyne as the dipolarophile. The FMO analysis of this reaction helps in understanding its feasibility and regioselectivity. numberanalytics.comyoutube.com

HOMO-LUMO Interaction : The reaction is generally controlled by the interaction between the HOMO of the pyridinium ylide and the LUMO of the dipolarophile. numberanalytics.com An electron-rich ylide will have a high-energy HOMO, while an electron-deficient alkene (the dipolarophile) will have a low-energy LUMO. This small energy difference facilitates the reaction. numberanalytics.com

Predicting Reactivity and Selectivity : FMO theory can predict how substituents on either reactant will affect the reaction rate and outcome. numberanalytics.com Electron-withdrawing groups on the dipolarophile lower its LUMO energy, accelerating the reaction. youtube.com The regioselectivity is determined by the alignment of the orbitals that maximizes the overlap between the largest coefficients of the interacting HOMO and LUMO. youtube.comnumberanalytics.com

Concerted vs. Stepwise Mechanisms : The symmetry of the frontier orbitals determines whether the reaction proceeds through a concerted mechanism (bonds forming simultaneously) or a stepwise one. youtube.comslideshare.net In many indolizine syntheses, the reaction is a concerted, pericyclic process. numberanalytics.com

The principles of FMO theory are widely applicable to various pericyclic reactions that can be used to construct the indolizine core. slideshare.netimperial.ac.uk

Table 1: Key Concepts of FMO Theory in Indolizine Synthesis

ConceptDescriptionRelevance to Indolizine Synthesis
HOMO Highest Occupied Molecular Orbital; acts as the nucleophile. libretexts.orgyoutube.comTypically the HOMO of the pyridinium ylide.
LUMO Lowest Unoccupied Molecular Orbital; acts as the electrophile. libretexts.orgyoutube.comTypically the LUMO of the electron-deficient alkene/alkyne.
Energy Gap The energy difference between the interacting HOMO and LUMO. youtube.comA smaller gap leads to a more favorable and faster reaction.
Orbital Symmetry The symmetry of the interacting orbitals must match for constructive overlap. wikipedia.orgnumberanalytics.comDetermines if the reaction is thermally or photochemically allowed and concerted.
Orbital Coefficients The size of the orbital lobes at different atoms. youtube.comDetermines the regioselectivity of the cycloaddition.

Elucidation of Catalytic Cycles in Metal-Mediated Syntheses

Transition metal catalysis offers powerful and versatile methods for synthesizing the indolizine scaffold, often with high efficiency and selectivity. mdpi.com Various metals, including copper, ruthenium, palladium, and rhodium, have been employed, each with a distinct catalytic cycle. xmu.edu.cnrsc.orgrsc.orgchim.itresearchgate.net

A plausible catalytic cycle for a copper-catalyzed synthesis of indolizines from pyridines, acetophenones, and nitroolefins involves several key steps. mdpi.comnih.gov The reaction is initiated by the copper catalyst, which facilitates the formation of a pyridinium ylide intermediate. This ylide then undergoes a 1,3-dipolar cycloaddition with the nitroolefin. nih.gov The resulting intermediate is then oxidized and undergoes aromatization to yield the final indolizine product, regenerating the copper catalyst to complete the cycle. nih.gov Control experiments have demonstrated that both the copper catalyst and an oxidant are essential for this transformation. organic-chemistry.org

In a ruthenium-catalyzed three-component reaction, a detailed mechanistic study has led to the isolation and characterization of key intermediates, providing strong evidence for the proposed catalytic cycle. xmu.edu.cn The proposed mechanism involves the formation of a ruthenium-carbene intermediate, which is a crucial species in the cyclization process. xmu.edu.cn This intermediate reacts with an alkyne, followed by an α-H elimination and reductive elimination to form the indolizine ring. xmu.edu.cn The remarkable stability of the isolated ruthenium-carbene complex underscores its central role in the catalytic pathway. xmu.edu.cn

Palladium-catalyzed syntheses of indolizines have also been developed. chim.it One proposed mechanism involves the oxidative insertion of palladium into a C(sp²)–H bond, followed by a Heck-type coupling. rsc.org An unusual interception by molecular oxygen and subsequent extrusion of a fragment leads to the formation of the indolizine skeleton. rsc.org

Table 2: Comparison of Metal-Mediated Indolizine Syntheses

Metal CatalystKey Mechanistic FeaturesStarting MaterialsReference
Copper (CuBr) Formation of pyridinium ylide, 1,3-dipolar cycloaddition, oxidation, and aromatization.Pyridine (B92270), acetophenone, nitroolefin nih.gov
Ruthenium (RuCl₂(PPh₃)₃) Formation of a stable ruthenium-carbene intermediate, alkyne insertion, α-H elimination, reductive elimination.Propargyl alcohol, alkyne, acid xmu.edu.cn
Palladium (Pd) C(sp²)–H bond insertion, Heck-type coupling, interception by O₂, fragment extrusion.Pyridine-based Knoevenagel-type adducts rsc.org

Radical Intermediate Pathways in Indolizine Synthesis

Radical reactions represent an increasingly important strategy for the synthesis of indolizines, offering unique pathways for bond formation. rsc.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. rsc.org

The synthesis of indolizines can be achieved through radical-induced cyclization processes. rsc.org For instance, a novel radical cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives and sulfoxonium ylides has been developed to produce structurally diverse indolizines. rsc.org The mechanism involves the generation of radical intermediates that undergo cyclization to form the indolizine core. rsc.org

In some metal-catalyzed reactions, radical intermediates are also proposed. A copper-catalyzed aerobic decarboxylative cycloaddition for synthesizing indolizines is believed to proceed through a mechanism involving radical intermediates. organic-chemistry.org Control experiments support this proposed pathway. organic-chemistry.org Similarly, an iodine-mediated oxidative cyclization is thought to involve a radical intermediate that reacts with an iodide radical, leading to the final product after nucleophilic substitution and aromatization. researchgate.net

The Minisci reaction, a classic example of a radical process, involves the generation of an alkyl radical that can functionalize electron-deficient heteroarenes. nih.gov This principle can be adapted for indolizine synthesis. The stability of the radical intermediates, such as tertiary radicals, plays a crucial role in the success of these synthetic methods. nih.gov

The involvement of radical species in these syntheses highlights the versatility of radical chemistry in constructing complex heterocyclic systems like indolizine. rsc.org

Reactivity and Advanced Functionalization of the Indolizine Scaffold

Electrophilic Substitution and Addition Reactions

The inherent electronic properties of the indolizine (B1195054) ring, characterized by a high electron density in the five-membered pyrrole-like ring, render it highly susceptible to electrophilic attack. This reactivity is a cornerstone for the introduction of various functional groups onto the scaffold.

C-3 Positional Reactivity and Functionalization

The C-3 position of the indolizine nucleus is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. This high reactivity is a general feature of the indolizine system and is expected to be pronounced in 2-(3,4-Dichlorophenyl)indolizine. The electron-donating nature of the nitrogen atom significantly increases the electron density at C-3, making it the primary target for a wide array of electrophiles.

A variety of C-3 functionalization reactions have been developed for the broader class of indolizines, which are applicable to the 2-(3,4-Dichlorophenyl) derivative. These include:

Alkylation: Brønsted acid-catalyzed C-3 alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols and their precursors has been established.

Acylation: Friedel-Crafts type acylation reactions readily occur at the C-3 position.

Three-Component Reactions: Indium(III)-catalyzed three-component coupling reactions involving indolizines, amines, and aldehydes provide a direct route to diverse C-3 functionalized indolizines.

Palladium-Catalyzed Arylation: A highly effective protocol for the palladium-catalyzed selective arylation and heteroarylation of indolizines at C-3 has been developed, proceeding through an electrophilic substitution pathway.

The presence of the 2-(3,4-Dichlorophenyl) group is anticipated to influence the reactivity at C-3. While the phenyl ring itself is deactivated towards electrophilic attack due to the presence of two electron-withdrawing chlorine atoms, its electronic effect on the indolizine C-3 position is more complex, potentially involving both inductive and steric factors.

Table 1: Representative C-3 Functionalization Reactions of the Indolizine Scaffold

Reaction TypeReagents and ConditionsProduct Type
Alkylationortho-Hydroxybenzyl alcohols, Brønsted acid catalystC-3 Alkylated Indolizines
AcylationAcyl chlorides, Lewis acid (e.g., AlCl₃)C-3 Acylated Indolizines
Three-Component CouplingAldehydes, Amines, In(III) catalystC-3 Aminomethylated Indolizines
Palladium-Catalyzed ArylationAryl halides, Pd catalystC-3 Arylated Indolizines

Reactivity at Other Ring Positions (e.g., C-1, C-2, C-5, C-7)

While C-3 is the most reactive site, functionalization at other positions of the indolizine ring is also achievable, often requiring more specific reaction conditions or pre-functionalized substrates.

C-1 Position: Direct electrophilic attack at C-1 is less common than at C-3. However, certain reactions, such as dehydrogenative bromination, have been shown to occur at the C-1 position under specific copper-catalyzed conditions.

C-2 Position: The C-2 position in the parent indolizine is less reactive towards electrophiles than C-1 and C-3. In the case of this compound, this position is already substituted.

C-5 and C-7 Positions: The six-membered pyridine-like ring is generally less reactive towards electrophiles than the five-membered ring. However, functionalization at these positions can be achieved. For instance, lithiation of 2-phenylindolizine (B189232) at position 5, followed by reaction with various electrophiles, has been reported. Nucleophilic substitution on 5-chloroindolizine (B13661133) derivatives also provides a route to 5-functionalized indolizines.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic scaffolds, and the indolizine ring is no exception. These methods avoid the need for pre-functionalized starting materials, offering more direct and efficient synthetic routes.

Site-Selective C-H Activation

Site-selective C-H activation allows for the precise introduction of functional groups at specific positions of the indolizine core. For 2-arylindazoles, a related heterocyclic system, manganese-catalyzed ortho-C-H

Cross-Coupling Reactions on Halogenated Indolizines

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.org While direct Suzuki-Miyaura coupling on the dichlorophenyl ring of this compound is challenging due to the relative inertness of aryl chlorides, the indolizine nucleus itself can be functionalized for such reactions. More commonly, the Suzuki-Miyaura reaction is employed in the synthesis of substituted indolizines. rsc.orgnih.gov

One established strategy involves the palladium-catalyzed coupling of a halogenated indolizine with a boronic acid or ester. For instance, after selective halogenation of the indolizine core at the C-1 or C-3 positions, the resulting haloindolizine can be coupled with various aryl or heteroaryl boronic acids. This allows for the introduction of diverse substituents onto the indolizine framework. The general conditions for this type of reaction typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Alternatively, palladium-catalyzed cascade reactions that combine a cross-coupling step with a cycloisomerization can provide a direct route to functionalized indolizines. rsc.org For example, a reaction between a 3-(2-pyridyl) propargyl carbonate and an organoboronic acid can proceed through an allenyl pyridine (B92270) intermediate which then cyclizes to form the 1,3-disubstituted indolizine product. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Reactions Involving Indolizine Scaffolds This table presents generalized data for the functionalization of indolizine scaffolds, as specific data for this compound is not available.

Electrophile/Nucleophile Catalyst System Base Solvent Product Type Ref
Halogenated Indolizine + Arylboronic Acid Pd(OAc)₂, RuPhos K₂CO₃ Toluene/H₂O C-substituted Indolizine organic-chemistry.org
3-(2-pyridyl) propargyl carbonate + Organoboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene 1,3-disubstituted Indolizine rsc.org

Nucleophilic Reactions and Annulation Pathways

Due to its high electron density, the indolizine ring system primarily acts as a nucleophile rather than being attacked by one. nih.gov Direct nucleophilic substitution on the this compound core is generally unfavorable. The compound's nucleophilicity is most pronounced at the C-1 and C-3 positions of the five-membered ring.

Indolizines participate as the 8π component in [8+2] cycloaddition reactions, a type of annulation pathway, with various electron-deficient alkenes and alkynes (dienophiles). nih.gov These reactions lead to the formation of cycl[3.2.2]azine derivatives. The reaction often requires a catalyst, such as palladium on carbon (Pd/C), and thermal conditions. nih.gov

Annulation reactions are also fundamental to the synthesis of the indolizine scaffold itself. Palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates is an efficient method for producing polysubstituted indolizines. organic-chemistry.org Another approach involves a self-[3+2] annulation of pyridinium (B92312) salts, which can yield N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Table 2: Annulation Reactions Involving the Indolizine Scaffold This table presents generalized data for annulation reactions related to indolizine synthesis and functionalization.

Reactants Conditions Product Type Ref
Indolizine + Dimethyl acetylenedicarboxylate (B1228247) (DMAD) Pd/C, Toluene, heat Cycl[3.2.2]azine nih.gov
2-(Pyridin-2-yl)acetonitrile derivative + Propargyl carbonate Pd₂(dba)₃, DPE-Phos, K₂CO₃, DMSO Polysubstituted Indolizine organic-chemistry.org

Oxidative Transformations

The oxidation of indolizines can lead to a variety of products, depending on the oxidant and the substitution pattern of the starting material. Iodine-mediated oxidative cyclization is a common method for synthesizing substituted indolizines from precursors like 2-pyridylacetates and aldehydes or alkynes. nih.govacs.orgorganic-chemistry.org This process involves the formation of both C-N and C-C bonds in a tandem sequence. nih.gov

For a pre-formed scaffold like this compound, oxidation can affect the indolizine core. The oxidation of related 2-arylindoles with reagents like Oxone has been shown to yield 2-arylbenzoxazinones, indicating a rearrangement and incorporation of oxygen. rsc.org Enzymatic oxidation of 2-arylindoles using flavin-dependent monooxygenases can produce 3-hydroxyindolenines. nih.gov While specific studies on this compound are limited, it is plausible that controlled oxidation could lead to the formation of indolizinone derivatives through attack on the electron-rich five-membered ring. More vigorous oxidation can lead to the cleavage of the heterocyclic rings.

Table 3: Examples of Oxidative Transformations in Indolizine Synthesis and Related Systems This table presents generalized data for oxidative reactions related to indolizine and indole (B1671886) chemistry.

Substrate Oxidant/Catalyst Product Ref
2-Pyridylacetate + Aldehyde I₂, K₂CO₃ Substituted Indolizine nih.govacs.org
2-Arylindole Oxone 2-Arylbenzoxazinone rsc.org

Reactions with Electrophilic Reagents (e.g., trifluoroacetic anhydride (B1165640), diazonium ions)

The electron-rich nature of the indolizine ring makes it highly reactive towards a range of electrophiles. Electrophilic aromatic substitution typically occurs preferentially at the C-3 position, and if that is blocked, at the C-1 position. nih.gov

Trifluoroacetic anhydride (TFAA) can be used to introduce a trifluoroacetyl group onto the indolizine ring via a Friedel-Crafts-type acylation. globechemie.com This reaction introduces a valuable functional group that can be used for further synthetic modifications. The high electrophilicity of the carbonyl carbons in TFAA allows the reaction to proceed, often without a strong Lewis acid catalyst, by attacking the most electron-rich position of the indolizine.

Aryl diazonium salts are weak electrophiles that can react with highly activated aromatic rings in what is known as an azo coupling reaction. libretexts.orgyoutube.com The reaction of this compound with an aryl diazonium salt is expected to result in the formation of an azo dye, with the arylazo group (-N=N-Ar) attaching to the C-3 or C-1 position of the indolizine nucleus. This reaction is a classic example of electrophilic substitution on a highly activated heterocyclic system. nih.govlibretexts.org

Table 4: Expected Electrophilic Substitution Reactions on the Indolizine Scaffold This table describes expected reactions for this compound based on the known reactivity of the indolizine class.

Electrophile Reagent System Expected Product Position of Attack Ref
Trifluoroacetyl cation Trifluoroacetic Anhydride (TFAA) 1- or 3-Trifluoroacetyl-2-(3,4-dichlorophenyl)indolizine C-1 or C-3 nih.govglobechemie.com

Computational and Theoretical Studies of 2 3,4 Dichlorophenyl Indolizine and Indolizine Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic behavior within a molecule. For 2-(3,4-Dichlorophenyl)indolizine and related indolizine (B1195054) derivatives, these calculations are crucial for understanding their stability, aromaticity, and potential as functional materials.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov It has been widely applied to study the structural and electronic properties of various organic molecules, including those containing the indolizine core. aimspress.com DFT calculations allow for the optimization of molecular geometries and the determination of various electronic properties that are key to understanding the molecule's behavior. nih.gov For instance, DFT has been employed to study the electronic structure of (2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one, a related compound, providing insights into its geometric parameters and Mulliken charges. In the study of indolizine systems, DFT helps in understanding the interplay between the electron-rich five-membered ring and the electron-deficient six-membered ring, which is a defining characteristic of this heterocyclic family. researchgate.net

HOMO-LUMO Analysis and Energy Band Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. schrodinger.com

DFT calculations are frequently used to determine the HOMO and LUMO energy levels and the corresponding energy gap. irjweb.comschrodinger.com For indolizine and its derivatives, the HOMO-LUMO gap is a key factor in determining their potential applications in optoelectronics. acs.org Studies on indoloindolizine derivatives have revealed a structure-dependent periodic pattern in the HOMO-LUMO gap, where the gap generally decreases as the conjugated π-system expands, although some counterintuitive exceptions exist. acs.org For example, the HOMO-LUMO gaps of indolizine and isoindole are significantly lower than that of indole (B1671886), highlighting the influence of the heterocyclic structure on electronic properties. acs.org

Calculated HOMO-LUMO Energy Gaps for Selected Heterocyclic Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Indole---
Indolizine--(Indole Gap) - 0.88
Isoindole--(Indole Gap) - 0.89
N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4- triazin-3-amine-6.2967-1.80964.4871
Temozolomide (Neutral, Gas Phase)--4.40
Temozolomide (Neutral, DMSO)--4.30

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org These maps illustrate the electrostatic potential on the molecular surface, with different colors representing regions of positive and negative potential. researchgate.net Red areas typically indicate regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas represent regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net

For this compound, an ESP map would likely show a negative potential around the nitrogen atom and the electron-rich five-membered ring, while the dichlorophenyl group would exhibit a more positive potential. This information is crucial for understanding intermolecular interactions, such as those involved in drug-receptor binding or crystal packing. chemrxiv.orgchemrxiv.org The generation of accurate ESP maps often relies on quantum chemical calculations, such as those performed with DFT. chemrxiv.org

Molecular Modeling and Dynamics Simulations for Structural Insights

While quantum chemical calculations provide a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility. nih.govnih.gov These techniques are particularly useful for studying large molecules and their interactions with their environment.

In Silico Predictions of Reactivity and Selectivity

Computational methods can be used to predict the reactivity and selectivity of chemical reactions, providing valuable guidance for synthetic chemists. researchgate.netwu.ac.th For indolizine systems, in silico predictions can help to rationalize the observed regioselectivity of electrophilic substitution reactions, which typically occur at the C-1 and C-3 positions of the five-membered ring. researchgate.net

In silico studies, including molecular docking, can predict the binding affinity and mode of interaction of indolizine derivatives with biological targets. researchgate.net For example, a study on 2-(3,4-dichlorophenyl)-4H-benzo[d] acs.orgjbclinpharm.orgoxazin-4-one, a compound with a similar dichlorophenyl moiety, used molecular docking to predict its interaction with methionyl-tRNA synthetase. researchgate.netubaya.ac.idnih.gov Such predictions can guide the design of new compounds with improved biological activity. wu.ac.th

Theoretical Validation of Experimental Observations

A crucial aspect of computational chemistry is its ability to validate and explain experimental findings. researchgate.net Theoretical calculations can provide a deeper understanding of the underlying principles that govern observed phenomena.

Applications of Indolizine Derivatives in Materials Science and As Research Tools

Organic Electronic Materials

Research into indolizine (B1195054) derivatives has highlighted their potential as components in organic electronic materials. This is largely due to the tunable nature of the indolizine core, which allows for the modification of its electronic properties through the addition of various substituent groups. chemrxiv.org

Organic Semiconductors

While certain nitrogen-containing heterocycles and π-expanded indoloindolizines have been investigated as n-type or ambipolar organic semiconductors, no studies were found that specifically evaluate the semiconductor properties of 2-(3,4-Dichlorophenyl)indolizine. chemrxiv.orgnih.gov The performance of an organic semiconductor is highly dependent on its molecular structure, which influences molecular packing and charge transport mobility. Without experimental data, the potential of this compound as a semiconductor remains purely speculative.

Photovoltaic Materials

The general class of indolizine derivatives has been proposed for use in dye-sensitized solar cells, but specific research detailing the application or efficiency of this compound in any type of photovoltaic device is absent from the available literature.

Organic Field-Effect Transistor (OFET) Applications

Recently, novel π-expanded indoloindolizines have been synthesized and successfully incorporated into Organic Field-Effect Transistors (OFETs), demonstrating competitive performance with ambipolar charge transport properties. chemrxiv.org These studies showcase the potential of the broader indolizine structural family in OFETs. However, there are no available reports on the fabrication or performance of OFETs using this compound as the active material.

Advanced Photonic and Optoelectronic Applications

The inherent fluorescence of the indolizine core has led to the development of various derivatives for photonic applications. researchgate.netnih.gov

Tunable Photophysical Properties

The photophysical properties of indolizine derivatives, such as absorption and emission wavelengths, can be finely tuned by introducing different functional groups. mdpi.comnih.gov For instance, adding electron-donating or electron-withdrawing groups can shift the emission color across the visible spectrum. nih.govmdpi.com While this principle is well-established for the indolizine class, the specific absorption maxima, emission spectra, and quantum yields for this compound have not been reported.

Fluorescent Dyes and Pigments

Many indolizine derivatives are known to be highly fluorescent and have been developed as blue-emitting materials for Organic Light-Emitting Devices (OLEDs), fluorescent pH sensors, and biological markers. nih.govnih.govresearchgate.netnih.govgoogle.com The fluorescence properties are a key area of research for this class of compounds. researchgate.netresearchgate.net Despite this, there is no available data characterizing this compound as a fluorescent dye or pigment.

Molecular Probes and Fluorescent Sensors

Indolizine derivatives have garnered significant attention in the development of molecular probes and fluorescent sensors due to their inherent photophysical properties. rsc.org These compounds can be synthetically modified to create fluorophores that respond to specific analytes or changes in their environment, making them valuable tools in chemical biology and materials science. mdpi.com

A notable application of indolizine-based scaffolds is in the creation of fluorescent pH sensors. mdpi.comnih.gov The fluorescence of these sensors can be modulated by pH due to the intramolecular charge transfer (ICT) mechanism. nih.gov For instance, a study detailed the development of a new fluorescent indolizine scaffold where an N,N-dimethylamino group at the C-3 position of the indolizine ring acts as an electron donor. This design leads to a red shift in the emission wavelength. By introducing various electron-withdrawing groups, such as acetyl and aldehyde, at the C-7 position, the emission wavelength can be tuned across a range from blue to orange (462–580 nm). mdpi.comnih.gov This tunability allows for the design of pH sensors with significant potential for fluorescence bioimaging. nih.gov

The development of novel fluorescent core skeletons, such as 1,2-dihydropyrrolo[3,4-b]indolizin-3-one, has enabled the combinatorial discovery of full-color-tunable emissive fluorescent probes. nih.gov These fluorophores exhibit desirable characteristics for sensing applications, including high quantum yields, resistance to photobleaching, and pH-independent fluorescence in certain designs, which is crucial for developing probes that are not affected by background pH fluctuations. nih.gov Furthermore, indolizine-based probes have been successfully applied in immunofluorescence for visualizing cellular compartments. nih.gov Another example is the development of a turn-on fluorescent probe for the detection of sulfite, which demonstrated high selectivity and a rapid response time. rsc.org

Researchers have also successfully designed sensitive and ratiometric fluorescent probes for the detection of fluoride (B91410) ions. researchgate.net These probes can quantitatively detect fluoride ions at very low concentrations, with detection limits in the nanomolar range. researchgate.net The versatility of the indolizine core allows for the synthesis of a wide array of fluorescent probes for various applications.

Role of Substituents and Counter Anions in Photophysical Modulation

The photophysical properties of indolizine derivatives can be finely tuned by altering the substituents on the indolizine core and by the choice of counter anion in the case of charged derivatives. This modulation is key to designing materials with specific absorption and emission characteristics for various applications.

The introduction of different substituent groups on the indolizine ring has a profound effect on their UV-vis absorption and fluorescence properties. acs.org The electronic nature of these substituents, whether electron-donating or electron-withdrawing, can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the bandgap and the resulting emission color. rsc.org For example, in a series of orange-emitting iridium complexes with a bis(2-phenylbenzothiozolato-N,C2′)iridium(acetylacetonate) core, the introduction of electron-withdrawing groups like trifluoromethyl (CF3) and fluorine (F) was found to enhance the phosphorescent quantum yield. In contrast, electron-donating groups such as methyl (CH3) and methoxy (B1213986) (OCH3) were less favorable for light emission in organic light-emitting diodes (OLEDs). rsc.org

Similarly, for indolizine-based fluorophores, the strategic placement of electron-donating and electron-withdrawing groups can induce an intramolecular charge transfer (ICT), leading to a red shift in the emission wavelength. nih.gov This principle allows for the systematic tuning of the emission color across the visible spectrum. nih.govnih.gov A study on 1,2-diphenylindolizine (B8516138) derivatives demonstrated that these compounds could serve as blue-emitting materials in OLEDs, with their photophysical properties being influenced by the substituents. nih.gov

The counter anion also plays a critical role in modulating the photophysical properties of cationic indolizine dyes, both in solution and in the solid state. nih.govmdpi.comresearchgate.net A study on a series of indolizine-cyanine dyes, which differed only in their counter anion, revealed significant effects on their Stokes shifts and molar absorptivities in solution. nih.govmdpi.com For instance, the choice of anion was shown to dramatically affect molar absorptivity depending on the solvent, alter quantum yields, and influence solid-state photophysics. mdpi.com In the solid state, the anion can impact the formation of aggregate states, which exhibit different absorption characteristics compared to the monomeric compound. nih.govresearchgate.net These findings underscore the importance of considering non-covalent interactions when designing and comparing the optical properties of ionic dye systems. mdpi.com

Table 1: Investigated Indolizine Derivatives and their Applications

Compound Class Application Key Findings References
Indolizine-based scaffold with N,N-dimethylamino group Fluorescent pH sensor Emission tunable from blue to orange (462-580 nm) by introducing electron-withdrawing groups. mdpi.comnih.gov
1,2-Dihydropyrrolo[3,4-b]indolizin-3-one Full-color-tunable emissive fluorescent probes Combinatorial approach yielded fluorophores with high quantum yields and photostability. nih.gov
Indolizine-based turn-on probe Sulfite detection Showed high selectivity and rapid response for sulfite. rsc.org
Ratiometric fluorescent probes Fluoride ion detection Achieved nanomolar detection limits for fluoride ions. researchgate.net
Indolizine-cyanine dyes NIR emissive materials Counter anion significantly affects Stokes shift, molar absorptivity, and solid-state emission. nih.govmdpi.comresearchgate.net
1,2-Diphenylindolizine derivatives Blue-emitting materials for OLEDs Showed suitable emission around 450 nm and enhanced thermal stability. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-dichlorophenyl)indolizine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis often involves multi-step protocols, including cyclization of substituted pyridines or coupling reactions with dichlorophenyl precursors. For example, KR-101558475-B1 () describes indolizine derivatives synthesized via palladium-catalyzed cross-coupling, achieving yields of 60–75% under inert conditions. Optimizing solvent polarity (e.g., switching from THF to DMF) and temperature (80–120°C) enhances regioselectivity. Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the target compound .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) ().
  • X-ray Crystallography : Single-crystal analysis (e.g., IUCrData 1:x160258 in ) resolves bond angles and confirms planarity of the indolizine core.
  • HRMS : Validates molecular formula (e.g., C10_{10}H7_7Cl2_2N in ) .

Q. How can initial pharmacological activity screening be designed for this compound?

  • Methodological Answer : Use κ-opioid receptor binding assays (see J. Med. Chem. 1991 studies in ). Radioligand displacement assays (e.g., 3H^3 \text{H}-U69593) measure IC50_{50} values. For cytotoxicity, employ MTT assays on HEK-293 cells (). Dose-response curves (0.1–100 µM) identify EC50_{50} values, with positive controls (e.g., ICI 199,441 in ) .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :
  • Modify Substituents : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl analogs ().
  • Bioisosteric Replacement : Substitute the indolizine core with pyrrolo[1,2-a]pyrazines (KR-102244302-B1 in ) and compare binding affinities.
  • Data Analysis : Use regression models to correlate logP values with receptor binding (e.g., κ-opioid EC50_{50} vs. ClogP) .

Q. What computational strategies predict the binding mode of this compound to target proteins?

  • Methodological Answer :
  • Molecular Docking : Employ Schrödinger’s Maestro () or MOE () to simulate interactions with κ-opioid receptors (PDB ID: 6VI4). Key residues (e.g., Asp138, Tyr312) form hydrogen bonds with the dichlorophenyl group ().
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line (CHO vs. HEK-293), buffer pH (7.4 vs. 7.0), and temperature (25°C vs. 37°C).
  • Meta-Analysis : Pool data from J. Med. Chem. () and IUCrData () using random-effects models.
  • Orthogonal Assays : Validate receptor binding with functional cAMP assays () .

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